molecular formula C25H18ClN3O2 B2507988 ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901265-12-1

ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No. B2507988
CAS RN: 901265-12-1
M. Wt: 427.89
InChI Key: XQTSELIBDYBNKU-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate, also known as CPQ, is a synthetic compound that has been of interest to researchers due to its potential applications in various fields of science. CPQ belongs to the pyrazoloquinoline class of compounds, which have been shown to exhibit a range of biological activities.

Scientific Research Applications

Anti-Cancer Properties

Quinazoline derivatives have demonstrated promising anti-cancer effects. Researchers have identified several quinazoline compounds with potential anti-tumor activity. These compounds inhibit cancer cell growth, induce apoptosis, and interfere with signaling pathways crucial for cancer progression .

Anti-Inflammatory Activity

Inflammation plays a pivotal role in various diseases. Some quinazoline derivatives exhibit anti-inflammatory properties by modulating inflammatory mediators. These compounds could be explored further for their therapeutic potential in managing inflammatory conditions .

Anti-Bacterial Effects

Certain quinazoline derivatives possess antibacterial activity. They may inhibit bacterial growth or disrupt essential cellular processes. Investigating their mechanisms of action could lead to novel antimicrobial agents .

Analgesic Properties

Quinazoline derivatives have been investigated for their analgesic effects. These compounds may alleviate pain by targeting specific receptors or pathways involved in pain perception .

Anti-Viral Potential

Although less explored, some quinazoline derivatives exhibit anti-viral activity. Understanding their interactions with viral proteins or replication processes could contribute to antiviral drug development .

Anti-Oxidant and Anti-Hypertensive Effects

Quinazoline derivatives have been studied for their antioxidant properties, which could protect cells from oxidative damage. Additionally, certain compounds may influence blood pressure regulation, making them relevant in managing hypertension .

properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2/c1-2-31-25(30)17-8-13-22-20(14-17)24-21(15-27-22)23(16-6-4-3-5-7-16)28-29(24)19-11-9-18(26)10-12-19/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTSELIBDYBNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

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